molecular formula C18H21N3O2 B2900914 benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 956627-43-3

benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2900914
CAS No.: 956627-43-3
M. Wt: 311.385
InChI Key: BPNMUDGJWOZWLV-XBXARRHUSA-N
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Description

Benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a complex organic compound that features an imidazole ring, a pyrrolidine ring, and a benzyl ester group

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Based on the known activities of imidazole derivatives , it can be inferred that the compound could potentially have a range of effects depending on the specific target and biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Scientific Research Applications

Properties

IUPAC Name

benzyl 2-[(E)-3-imidazol-1-ylprop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(23-14-16-6-2-1-3-7-16)21-12-5-9-17(21)8-4-11-20-13-10-19-15-20/h1-4,6-8,10,13,15,17H,5,9,11-12,14H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNMUDGJWOZWLV-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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